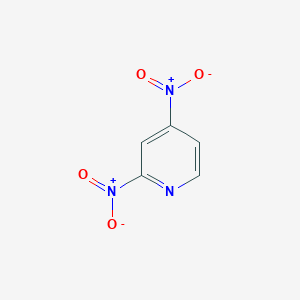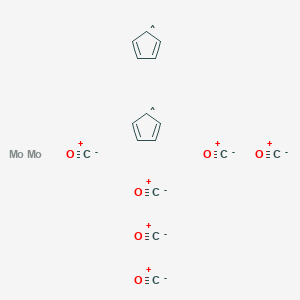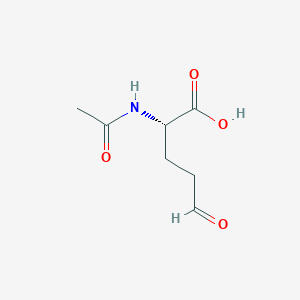
2,4-Dinitropyridine
説明
Synthesis Analysis
The synthesis of 2,4-dinitropyridine derivatives involves several methods, including nitration and condensation reactions. For instance, a novel thermally stable energetic material, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP), was synthesized using 4-amino-2, 6-dichloropyridine as a raw material through a two-step reaction process with a total yield of 36% (Zhou et al., 2017). Furthermore, facile synthetic routes for the preparation of new 4-amino-3,5-dinitropyridine derivatives have been revealed, using nitration of 2-chloropyridin-4-amine as a starting material followed by nucleophilic substitution reactions (Ma et al., 2013).
Molecular Structure Analysis
The molecular structure of 2,4-dinitropyridine derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a compound closely related to 2,4-dinitropyridine, 4,4′-dimethyl-3,3′-dinitro-2,2′-azobipyridine, was reported, showing the conformation of the azo-bond and intermolecular C–H⋯O bonds (Kucharska et al., 2004).
Chemical Reactions and Properties
2,4-Dinitropyridine undergoes various chemical reactions, including pyridinolysis, where kinetics and mechanisms have been explored. For instance, the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates with a series of pyridines was studied, revealing insights into the reaction mechanisms (Castro et al., 2005).
Physical Properties Analysis
The physical properties of 2,4-dinitropyridine derivatives, such as thermal stability, have been studied. ABDP, a derivative of 2,4-dinitropyridine, exhibits a thermal decomposition peak at 323 ℃ with a 94% mass loss, indicating its thermal stability (Zhou et al., 2017).
科学的研究の応用
Obesity Treatment and Energy Homeostasis : 2,4-Dinitrophenol, a related compound, was used as a weight loss drug in the 1930s. It has been studied for its effects on energy expenditure and obesity in mice, showing potential for the treatment of obesity and related comorbidities (Goldgof et al., 2014).
Amination of Dinitropyridines : Research on the amination of 3,5-Dinitropyridine, a compound structurally similar to 2,4-Dinitropyridine, has been conducted. This process is significant in the synthesis of various substituted compounds, indicating its utility in chemical synthesis (Woźniak et al., 1993).
Health Risks and Toxicity : 2,4-Dinitrophenol, similar to 2,4-Dinitropyridine, has been noted for its potentially fatal adverse effects, including hyperthermia and cardiotoxicity, especially in the context of misuse as a slimming aid (Lee et al., 2014).
Environmental Impact and Biodegradation : Studies have explored the effects of 2,4-dinitrophenol on environmental systems like activated sludge. This research is crucial for understanding the ecological impact and potential treatment methods for contamination (Rich & Yates, 1955).
Synthesis and Crystallography : The synthesis and crystallographic characterization of derivatives of dinitrophenols have been investigated. These studies are important for understanding the chemical properties and potential applications of these compounds (Stenfors et al., 2020).
Kinetics of Chemical Reactions : Kinetic studies involving compounds like 1-amino-2,4-dinitrobenzenes have been conducted to understand their chemical behavior and reaction mechanisms, which is essential for various applications in synthetic chemistry (Vargas et al., 1995).
将来の方向性
While specific future directions for 2,4-Dinitropyridine were not found in the search results, research in the field of nitropyridine derivatives is ongoing. For instance, the development of new synthesis methods and the exploration of their potential applications in various fields are areas of active research .
特性
IUPAC Name |
2,4-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUBPKCDYGIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376488 | |
| Record name | 2,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitropyridine | |
CAS RN |
14916-61-1 | |
| Record name | 2,4-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)







![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)



